molecular formula C10H14FN B12067484 3-Fluoro-5-isopropyl-benzylamine

3-Fluoro-5-isopropyl-benzylamine

Cat. No.: B12067484
M. Wt: 167.22 g/mol
InChI Key: ANXHHSLBCWQAMX-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropyl-benzylamine is a fluorinated benzylamine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile building block for the construction of more complex molecules. The strategic incorporation of both a fluorine atom and an isopropyl group on the benzylamine core is a common design in modern chemistry to fine-tune the physical, chemical, and biological properties of target compounds. The fluorine atom, being highly electronegative, can influence the molecule's lipophilicity, metabolic stability, and the electron density of the aromatic system, while the isopropyl group contributes steric bulk and can impact pharmacokinetic profiles. In research applications, structurally similar benzylamines are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients and biologically active compounds. For instance, fluorinated benzylamine analogs have been utilized in the study of reaction kinetics and in the development of protease inhibitors. Furthermore, N-isopropylbenzylamine motifs have been investigated in novel organic transformations and the synthesis of catalysts for direct amide formation. Researchers value this compound for its ability to potentially enhance the potency, selectivity, and stability of lead structures in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment, including faceshields, gloves, and goggles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(3-fluoro-5-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C10H14FN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,6,12H2,1-2H3

InChI Key

ANXHHSLBCWQAMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CN)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Isopropyl Benzylamine and Its Analogues

Conventional Organic Synthesis Routes

Conventional methods provide reliable and scalable pathways to substituted benzylamines through the transformation of common functional groups. These routes often involve the construction of a suitably substituted benzene (B151609) ring followed by the installation or modification of the aminomethyl group.

Reductive Amination Protocols for Benzylamine (B48309) Derivatives

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This reaction proceeds via the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of a primary benzylamine like 3-Fluoro-5-isopropyl-benzylamine, the corresponding benzaldehyde (B42025) derivative is treated with ammonia (B1221849), followed by a selective reducing agent.

The key precursor, 3-fluoro-5-isopropylbenzaldehyde, can be prepared via a multi-step sequence starting from commercially available materials (see Section 2.1.4). Once obtained, the aldehyde is subjected to reductive amination conditions. A variety of reducing agents can be employed, each with specific advantages concerning reactivity, selectivity, and handling. masterorganicchemistry.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN), which is notable for its ability to selectively reduce imines in the presence of aldehydes, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a milder and less toxic alternative. masterorganicchemistry.com Other systems, such as catalytic hydrogenation over palladium on carbon (Pd/C) or the use of iron complexes, have also been reported for reductive aminations. chemicalbook.comgoogle.com

Interactive Table: Reagents for Reductive Amination

Reagent Typical Conditions Notes
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 Effective at selectively reducing the imine/iminium ion. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or THF Milder, non-toxic alternative to NaBH₃CN; does not require pH control. masterorganicchemistry.com
H₂/Palladium on Carbon (Pd/C) Ethanol or Methanol, pressure Catalytic hydrogenation; can be sensitive to other functional groups. google.com
Iron Carbonyl Complexes (e.g., Fe₃(CO)₁₂) i-PrOH/H₂O Sustainable, hydrogen-free process using iron as a catalyst. chemicalbook.com

The reaction can be performed sequentially, allowing for the synthesis of secondary or tertiary amines by using primary or secondary amines instead of ammonia. masterorganicchemistry.com

Nitrile Reduction Pathways to Access Benzylamines

An alternative and robust route to primary benzylamines involves the reduction of a benzonitrile (B105546) intermediate. This pathway is advantageous when the corresponding nitrile is more readily accessible than the aldehyde. For the target compound, this would involve the synthesis and subsequent reduction of 3-fluoro-5-isopropylbenzonitrile.

The synthesis of this nitrile can be achieved from 3-fluoro-5-isopropylaniline (B13348177) via the Sandmeyer reaction, which transforms the corresponding diazonium salt with a cyanide source. Once the nitrile is synthesized, it can be reduced to the primary amine using several powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this transformation, typically providing high yields. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also widely used and offer different selectivity profiles. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on alumina (B75360) under a hydrogen atmosphere represents another scalable and effective method. A procedure for converting a related compound, 3,5-difluorobenzonitrile, to the corresponding aldehyde using Raney alloy suggests the feasibility of related reductions.

Interactive Table: Reagents for Nitrile Reduction to Primary Amines

Reagent Typical Solvent Key Features
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF Highly reactive, non-selective, requires careful handling.
Borane-THF (BH₃·THF) Tetrahydrofuran (THF) Less reactive than LiAlH₄, offers better selectivity with some functional groups.
Catalytic Hydrogenation (H₂) Methanol or Ethanol Requires a metal catalyst (e.g., Raney Ni, Rh/Al₂O₃) and hydrogen pressure.

Directed Metallation-Borylation Methods for Substituted Benzylamine-Boronic Acid Derivatives

Directed C-H borylation is a powerful strategy for the regioselective functionalization of aromatic rings, enabling the synthesis of complex analogues. In this approach, a directing group on the substrate guides a metal catalyst to activate a specific C-H bond, typically at the ortho position, for borylation. The resulting boronic acid or ester is a versatile intermediate that can be used in a variety of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce new carbon-carbon or carbon-heteroatom bonds.

For benzylamine derivatives, the amine functionality itself can act as a directing group. Research has shown that iridium-catalyzed C-H borylation of benzylic amines can provide ortho-substituted boronate esters, inverting the typical steric-controlled product distribution. This is often achieved using specific ligands, such as picolylamine, that coordinate to both the metal center and the substrate's directing group.

To synthesize an analogue of this compound, one could protect the primary amine (e.g., as an amide) and then subject the molecule to iridium-catalyzed borylation conditions. This would be expected to install a boronate ester group at the C-6 position, ortho to the aminomethyl group, yielding a highly valuable intermediate for further diversification. Metal-free directed borylation reactions have also been developed, although they may require harsher conditions.

Multistep Linear Synthetic Strategies for Functionalized Benzylamines

The synthesis of highly substituted aromatic compounds like this compound often relies on multi-step linear sequences where functional groups are introduced and manipulated in a specific order. The construction of the key precursors—3-fluoro-5-isopropylbenzaldehyde or 3-fluoro-5-isopropylbenzonitrile—exemplifies such a strategy.

A plausible route to 3-fluoro-5-isopropylbenzaldehyde could involve:

Friedel-Crafts Acylation: Reaction of 1-fluoroisopropylbenzene with acetyl chloride and a Lewis acid catalyst to install an acetyl group, primarily at the para position due to steric hindrance, yielding 4-acetyl-1-fluoro-3-isopropylbenzene.

Baeyer-Villiger Oxidation: Oxidation of the ketone to an ester using a peroxy acid (e.g., m-CPBA).

Hydrolysis: Saponification of the resulting acetate (B1210297) ester to yield 3-fluoro-5-isopropylphenol.

Formylation: Introduction of the aldehyde group, for example, through a Vilsmeier-Haack or Duff reaction, to produce 3-fluoro-5-isopropylbenzaldehyde.

An alternative strategy to the nitrile precursor could be:

Nitration: Nitration of 1-fluoro-3-isopropylbenzene to introduce a nitro group.

Reduction: Reduction of the nitro group to an amine, yielding 3-fluoro-5-isopropylaniline.

Sandmeyer Reaction: Conversion of the aniline (B41778) to a diazonium salt, followed by treatment with a cyanide salt (e.g., CuCN) to afford 3-fluoro-5-isopropylbenzonitrile.

These linear sequences, while sometimes lengthy, provide rational and controllable access to the required, highly functionalized intermediates for the final conversion to the target benzylamine.

Advanced Fluorination Strategies

While the aforementioned routes typically build upon a pre-fluorinated starting material, advanced methods allow for the late-stage introduction of fluorine atoms directly onto a C-H bond. This can provide more convergent and flexible synthetic routes.

Transition-Metal-Catalyzed C-H Fluorination of Benzylamine Derivatives

Direct C-H fluorination has emerged as a powerful tool in modern organic synthesis. Transition-metal catalysis, particularly with palladium (Pd), has been successfully applied to the ortho-C–H fluorination of various aromatic substrates, including benzylamine derivatives. masterorganicchemistry.com

These reactions typically employ an N-protecting group on the benzylamine, which also functions as a directing group to guide the palladium catalyst to the ortho C-H bond. For instance, oxalyl amide-protected benzylamines have been shown to undergo Pd(II)-catalyzed ortho-selective C-H fluorination using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). masterorganicchemistry.com The reaction proceeds through a cyclopalladated intermediate, followed by oxidative addition of the fluorinating agent and reductive elimination to form the C-F bond. masterorganicchemistry.com

This strategy could be applied to a precursor such as N-(oxalyl)-3-isopropylbenzylamine. A Pd-catalyzed fluorination would be expected to generate a mixture of fluorinated products, with potential for the desired 3-fluoro isomer. Other metals, including copper and manganese, have also been investigated for C-H fluorination reactions. masterorganicchemistry.com Furthermore, visible light-promoted, metal-free C-H fluorination methods have been developed, offering milder reaction conditions.

Palladium-Catalyzed Ortho-Selective C-H Fluorination using Protecting/Directing Groups

A significant advancement in the synthesis of ortho-fluorinated benzylamines involves palladium-catalyzed C-H activation. nih.govacs.orgsigmaaldrich.com This method utilizes a directing group to guide the fluorination to the specific ortho position of the benzylamine.

One effective strategy employs an easily accessible oxalyl amide as a directing group. nih.govacs.orgsigmaaldrich.com In this process, a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2), facilitates the selective fluorination. nih.govacs.orgsigmaaldrich.com The reaction can be tuned to achieve either mono- or di-fluorination by modifying the reaction conditions. A common and effective fluorine source for this transformation is N-fluorobenzenesulfonimide (NFSI). nih.govacs.org The use of t-amyl-OH as a solvent has also been found to be beneficial for this reaction. nih.govacs.org

It is important to note that the nature of the palladium species in solution can be complex. While often depicted as mononuclear "Pd(OAc)2", palladium(II) acetate exists as a trimer, Pd3(OAc)6. nih.gov Studies on related N,N-dimethyl-fluoro-benzyl amines have shown that cyclopalladation, a key step in C-H activation, can proceed through the direct reaction with the Pd3(OAc)6 cluster, leading to higher-order cyclopalladated intermediates. nih.gov The regioselectivity of this process can be influenced by the substrate-to-palladium ratio and the solvent used. nih.gov

Table 1: Key Components in Palladium-Catalyzed Ortho-Selective C-H Fluorination of Benzylamines

ComponentRoleExample
CatalystFacilitates C-H activation and fluorinationPalladium(II) acetate (Pd(OAc)2)
Directing GroupGuides the catalyst to the ortho positionOxalyl amide
Fluorine SourceProvides the electrophilic fluorine atomN-fluorobenzenesulfonimide (NFSI)
SolventProvides the reaction mediumt-amyl-OH

Electrophilic Fluorination Reagents and Their Application to Benzylamine Systems

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules. wikipedia.org This approach relies on reagents that act as an "F+" source, reacting with a nucleophilic carbon center on the aromatic ring. wikipedia.org The development of stable, safe, and effective electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond has been a significant area of research. wikipedia.orgtcichemicals.com

Commonly used electrophilic N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4). wikipedia.orgresearchgate.net These reagents are favored for their efficacy and relative safety compared to elemental fluorine. wikipedia.org The reactivity of these reagents is attributed to the electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom. wikipedia.org For instance, N-fluorosulfonimides like NFSI are highly effective fluorinating agents. wikipedia.org

The choice of reagent is crucial and can be guided by quantitative reactivity scales that have been developed for various N-F reagents. rsc.org These scales help in selecting the appropriate reagent based on the substrate's reactivity, avoiding overly reactive or unreactive options. rsc.orgacsgcipr.org

Table 2: Common Electrophilic Fluorinating Reagents

Reagent NameAcronymKey Features
N-fluorobenzenesulfonimideNFSIEffective and commonly used N-F reagent. wikipedia.org
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™A popular and versatile electrophilic fluorinating agent. researchgate.net
N-fluoro-o-benzenedisulfonimideNFOBSA highly effective fluorinating reagent. wikipedia.org

Regioselective Fluorination in Aromatic Systems relevant to this compound

Achieving the specific 3-fluoro-5-isopropyl substitution pattern on a benzylamine requires careful control of regioselectivity. The directing effects of the substituents already on the aromatic ring play a crucial role. In the case of a benzylamine precursor, the amino group (or a protected form) and the isopropyl group will influence the position of the incoming fluorine atom.

Generally, both the amino group (as an activating ortho-, para-director) and the isopropyl group (also an activating ortho-, para-director) would direct an incoming electrophile to positions ortho and para to themselves. For the synthesis of this compound, the starting material would likely be 3-isopropylaniline (B1630885) or a related derivative. The challenge lies in directing the fluorination to the meta position relative to the isopropyl group and ortho to the amino group. This often necessitates the use of directing group strategies as discussed in section 2.2.1.1 or exploiting subtle electronic and steric differences.

Recent advances in catalysis have enabled highly regioselective fluorinations. For example, I(I)/I(III) catalysis has been used for the regioselective fluorination of allenes to produce propargylic fluorides. nih.gov While not directly applicable to aromatic systems, this highlights the ongoing development of catalytic methods to control the position of fluorination.

Biocatalytic Synthesis and Enzyme Engineering Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, particularly amine transaminases, are powerful tools in this regard.

Enzyme Evolution and Optimization for Enhanced Substrate Scope and Efficiency

To overcome the limitations of wild-type enzymes, protein engineering techniques like directed evolution and rational design are employed. frontiersin.orgresearchgate.netnih.gov These methods allow for the modification of enzymes to improve their properties, such as stability, substrate specificity, and catalytic efficiency. frontiersin.orgresearchgate.net

For instance, the substrate scope of an ATA can be expanded to accept non-natural or bulky substrates through targeted mutations in the enzyme's active site. nih.govasm.orgresearchgate.net Computational modeling and substrate-enzyme binding free energy calculations can guide the selection of mutation hotspots to accelerate the enzyme engineering process. nih.govasm.orgresearchgate.net Through several rounds of mutation and screening, enzyme variants with significantly enhanced performance can be developed. nih.govasm.orgresearchgate.net This has been demonstrated in the evolution of an ATA from Aspergillus terreus to improve its activity and stability towards non-natural substrates. nih.govasm.orgresearchgate.net

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. yale.edu These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

Several key principles are relevant to the synthesis of this compound:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edugreenchemistry-toolkit.org Catalytic reactions are often more atom-economical than stoichiometric ones. yale.edu

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. yale.edu This includes the choice of reagents and solvents. researchgate.net

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative. rsc.orgatiner.gr

Use of Renewable Feedstocks: Utilizing renewable starting materials is a key aspect of green chemistry. yale.eduatiner.gr

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu This is particularly relevant to the palladium-catalyzed and biocatalytic methods discussed.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. yale.edu

The biocatalytic approach using amine transaminases aligns well with green chemistry principles as it often proceeds under mild conditions in aqueous media and utilizes a renewable catalyst (the enzyme). Similarly, developing highly efficient catalytic chemical methods reduces waste and energy consumption.

Atom Economy and Reaction Mass Efficiency Assessment

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, with a focus on minimizing waste and maximizing efficiency. google.com Atom economy and reaction mass efficiency (RME) are key metrics used to evaluate the "greenness" of a chemical process. google.comorganic-chemistry.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. google.com Addition reactions, rearrangements, and certain catalytic reactions tend to have high atom economies, as they incorporate a majority of the reactant atoms into the final product. google.com In the context of synthesizing this compound via reductive amination of 3-fluoro-5-isopropylbenzaldehyde, the atom economy would be influenced by the choice of reducing agent and amine source.

Reaction Mass Efficiency (RME) provides a more practical assessment by considering the actual masses of reactants used, including any excess reagents, as well as the reaction yield. google.comorganic-chemistry.org The RME is calculated as the mass of the isolated product divided by the total mass of all reactants used. google.com

To illustrate these concepts, consider the final reductive amination step for the synthesis of this compound.

MetricFormulaApplication to Reductive Amination
Atom Economy (MW of Product / Σ MW of Reactants) x 100%The choice of reducing agent significantly impacts atom economy. For example, using ammonia and a catalytic amount of a reducing agent would lead to a higher atom economy compared to using a stoichiometric metal hydride reagent that generates significant byproducts.
Reaction Mass Efficiency (RME) (Mass of Isolated Product / Σ Mass of Reactants) x 100%This metric would account for the actual yield of this compound and any excess of the amine source or reducing agent used to drive the reaction to completion.

Improving the atom economy and RME in the synthesis of this compound and its analogues involves the careful selection of reagents and reaction conditions. For example, catalytic reductive amination processes are generally preferred over stoichiometric reductions due to their higher atom economy.

Development of Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions is a crucial aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. nih.gov This involves the use of greener solvents, catalysts, and reaction conditions that are less hazardous and more sustainable.

For the synthesis of this compound and its analogues, several green chemistry approaches can be considered:

Catalytic Reductive Amination: The use of catalysts, such as those based on iron, copper, or palladium, can enable reductive amination to proceed under milder conditions and with higher efficiency, reducing the need for stoichiometric and often hazardous reducing agents like sodium borohydride (B1222165). chemistryviews.orgresearchgate.net Biocatalytic methods, employing transaminases, offer a highly selective and environmentally friendly alternative for the synthesis of substituted benzylamines.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. google.comnih.gov "On-water" synthesis, where the reaction is performed in an aqueous suspension, has been shown to be effective for the preparation of related nitrogen-containing heterocycles and can be a viable option. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Green Chemistry ApproachApplication in Benzylamine SynthesisResearch Findings
Biocatalysis Use of transaminases for the amination of benzaldehydes.Transaminases have been successfully used for the synthesis of a range of benzylamine derivatives with high conversions and broad substrate tolerance.
"On-Water" Synthesis Performing the reaction in water as the solvent.Water has been used as a benign solvent for the synthesis of quinolines, demonstrating its potential for related nitrogen-containing compounds. nih.gov
Use of Greener Reagents Employing choline (B1196258) chloride/sodium salts as a reaction medium.This medium has been used for the synthesis of benzylamines, offering an environmentally friendly alternative to traditional solvents and avoiding salt by-products. google.com

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible, aligning with the goals of modern chemical manufacturing.

Reactivity and Mechanistic Investigations of 3 Fluoro 5 Isopropyl Benzylamine

Reactivity of the Primary Amine Moiety

The primary amine group (-CH₂NH₂) is a key functional group that serves as a nucleophile and a precursor for various functional group transformations.

Amidation and Acylation Reactions

The primary amine of 3-Fluoro-5-isopropyl-benzylamine readily undergoes amidation and acylation reactions when treated with carboxylic acids, acid chlorides, or acid anhydrides. These reactions result in the formation of a stable amide bond. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction with acetyl chloride would yield N-(3-fluoro-5-isopropylbenzyl)acetamide. The general reactivity of benzylamines in acylation is well-established, and the electronic effects of the substituents on the aromatic ring can influence the reaction rate. cymitquimica.com The fluorine atom, being electron-withdrawing, may slightly decrease the nucleophilicity of the amine, but this effect is generally modest for reactions at the benzylic position.

A representative amidation reaction is as follows:

Reactants: this compound and an acylating agent (e.g., acetic anhydride).

Product: N-(3-fluoro-5-isopropylbenzyl)amide derivative.

Conditions: Typically carried out in the presence of a base to neutralize the acid byproduct.

Reactant 1Reactant 2Product
This compoundAcetic AnhydrideN-(3-fluoro-5-isopropylbenzyl)acetamide
This compoundBenzoyl ChlorideN-(3-fluoro-5-isopropylbenzyl)benzamide

These reactions are fundamental in synthetic chemistry for the construction of more complex molecules, including those with potential biological activity. nih.gov

Derivatization to Isothiocyanates

Primary amines can be converted to isothiocyanates, which are valuable intermediates in the synthesis of various heterocyclic compounds and compounds of pharmaceutical interest. The conversion of this compound to its corresponding isothiocyanate, 1-fluoro-3-(isothiocyanatomethyl)-5-isopropylbenzene, can be achieved using reagents such as thiophosgene (B130339) or carbon disulfide.

The synthesis of the closely related 3-fluorobenzyl isothiocyanate is documented, suggesting a viable synthetic route for the isopropyl-substituted analogue. nih.gov The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then eliminates a molecule of hydrogen sulfide (B99878) (when using carbon disulfide) or hydrogen chloride (when using thiophosgene) to afford the isothiocyanate.

Starting MaterialReagentProduct
This compoundThiophosgene (CSCl₂)1-Fluoro-3-(isothiocyanatomethyl)-5-isopropylbenzene
This compoundCarbon Disulfide (CS₂)1-Fluoro-3-(isothiocyanatomethyl)-5-isopropylbenzene

Reductive Amination Dynamics

Reductive amination is a powerful method for the formation of C-N bonds. While this compound can be synthesized via the reductive amination of 3-fluoro-5-isopropylbenzaldehyde with ammonia (B1221849), it can also participate as the amine component in reactions with other aldehydes and ketones. chemicalbook.comsmolecule.com

In such a reaction, this compound would react with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a secondary or tertiary amine. The dynamics of this equilibrium-driven process are influenced by the steric hindrance of both the amine and the carbonyl compound, as well as the reaction conditions.

For example, the reaction of this compound with acetone (B3395972) in the presence of a reducing agent would yield N-isopropyl-(3-fluoro-5-isopropylbenzyl)amine.

Reactivity of the Fluoro-Substituted Aromatic System

The fluorine atom on the aromatic ring significantly modulates its electronic properties and, consequently, its reactivity in various transformations.

Electronic Effects of Fluorine on Aromatic Ring Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.netcsbsju.edu

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is attached, and this effect is transmitted through the sigma bond framework, deactivating the ring towards electrophilic aromatic substitution. csbsju.edunih.gov

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. csbsju.eduquora.com

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Modifications

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. worktribe.comfrontierspecialtychemicals.com While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, under specific conditions, particularly with electron-deficient aromatic rings, C-F bond activation can be achieved. worktribe.com

More commonly, other leaving groups (like Br, I, or OTf) would be installed on the aromatic ring of a 3-fluoro-5-isopropylbenzylamine derivative to facilitate cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. cas.cnnih.govresearchgate.net For instance, a bromo-substituted derivative, N-(2-bromo-3-fluoro-5-isopropylbenzyl)amine, could be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl structure.

Furthermore, the amino group itself can act as a directing group in C-H activation/functionalization reactions, enabling the introduction of substituents at the ortho position of the aromatic ring. chu-lab.org

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for optimizing its application in synthetic chemistry. This section delves into the kinetic analysis of its transformations and the identification of key intermediates and transition states, drawing upon established principles from studies of analogous substituted benzylamines.

Kinetic Analysis of Transformations Involving this compound

While specific kinetic data for this compound are not extensively documented in publicly available literature, a robust understanding of its reactivity can be inferred from kinetic studies on a range of substituted benzylamines. The electronic effects of the fluoro and isopropyl groups on the benzene (B151609) ring are key determinants of the reaction rates. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, while the isopropyl group, also at a meta-position relative to the fluorinated carbon, is an electron-donating group.

Kinetic studies on the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) have shown that the reaction is first-order with respect to both the amine and the oxidizing agent. A significant primary kinetic isotope effect has been observed when the benzylic hydrogens are replaced with deuterium, indicating that the cleavage of a C-H bond at the benzylic position is the rate-determining step. It is proposed that this oxidation proceeds via a hydride-ion transfer from the amine to the oxidant ias.ac.in.

In the context of this compound, the electron-withdrawing nature of the fluorine would be expected to decrease the rate of reactions where a positive charge develops on the benzylic carbon in the transition state. Conversely, the electron-donating isopropyl group would tend to increase the rate of such reactions. The net effect on the reaction rate would depend on the interplay of these opposing electronic influences.

Another well-studied reaction is the nucleophilic addition of benzylamines to activated alkenes, such as benzylidenedimethylmalonates and benzylidene Meldrum's acids. Kinetic investigations of these Michael-type additions in acetonitrile (B52724) have revealed that the reaction proceeds through a zwitterionic intermediate, with the initial nucleophilic attack being the rate-limiting step. The rates of these additions are sensitive to the substituents on the benzene ring of the benzylamine (B48309) koreascience.krscispace.com.

The following table, based on data from analogous systems, illustrates the influence of substituents on reaction rates.

Reaction TypeSubstituent Effect on RateProbable Influence on this compound
Oxidation (e.g., with permanganate)Electron-donating groups accelerate the reaction by stabilizing a partial positive charge on the benzylic carbon in the transition state.The competing effects of the electron-donating isopropyl group and the electron-withdrawing fluoro group will determine the overall rate.
Nucleophilic Addition (e.g., to activated alkenes)Electron-donating groups increase the nucleophilicity of the amine, accelerating the reaction. Electron-withdrawing groups have the opposite effect.The net effect on the amine's nucleophilicity will depend on the balance between the donating isopropyl group and the withdrawing fluoro group.
N-AcylationThe rate is influenced by the nucleophilicity of the amine.Similar to nucleophilic addition, the rate will be a function of the combined electronic effects of the substituents.

Identification of Key Intermediates and Transition States

The identification of intermediates and the characterization of transition states are fundamental to a complete mechanistic understanding. For reactions involving benzylamines, several types of intermediates and transition states have been proposed based on experimental and computational studies.

In the case of nucleophilic addition reactions to activated alkenes, a zwitterionic intermediate is often postulated. The reaction of a benzylamine with a Michael acceptor, for instance, proceeds through a transition state leading to a zwitterion, which is then stabilized by proton transfer to form the final product. For benzylamines reacting with substrates like benzylidene Meldrum's acid, a hydrogen-bonded, cyclic transition state has been suggested, based on the observed kinetic isotope effects when using deuterated benzylamines scispace.com.

In enzymatic reactions, such as the oxidation of benzylamines by methylamine (B109427) dehydrogenase, evidence points towards the formation of a carbanionic intermediate. Hammett plots for the reaction of a series of para-substituted benzylamines with the enzyme show a positive slope for the logarithm of the rate constant versus the substituent constant (σp), which is consistent with the development of negative charge in the transition state leading to the carbanion nih.gov.

For this compound, the stability of such intermediates would be influenced by the substituents. An electron-withdrawing fluorine atom would destabilize a carbanionic intermediate at the benzylic position, while the electron-donating isopropyl group would have a stabilizing effect.

Directed lithiation of substituted benzylamines offers another avenue for generating reactive intermediates. The position of lithiation on the aromatic ring is directed by the substituents. For N-pivaloyl-protected benzylamines, lithiation typically occurs at the ortho position to the directing group. The presence of other substituents on the ring, such as fluoro and isopropyl groups, would further influence the regioselectivity of this process researchgate.net.

The table below summarizes potential intermediates and transition states in reactions involving this compound, based on studies of related compounds.

Reaction TypeKey IntermediateKey Transition State
Nucleophilic AdditionZwitterionic intermediateEarly transition state, potentially cyclic and hydrogen-bonded
OxidationRadical cation or species leading to a carbanionStructure involving C-H bond breaking
Directed MetalationOrganolithium speciesComplex of the benzylamine with the organolithium reagent
Palladium-Catalyzed Cross-CouplingPalladacycle intermediateConcerted metalation-deprotonation transition state

In palladium-catalyzed C-H activation reactions, which are used for the kinetic resolution of benzylamines, a palladacycle intermediate is formed. The enantioselectivity of these reactions is determined by the diastereomeric transition states leading to the formation of the palladacycle with a chiral ligand nih.gov. For this compound, such transformations would likely proceed through similar intermediates and transition states.

Derivatization and Scaffold Diversification of 3 Fluoro 5 Isopropyl Benzylamine

Integration into Nitrogen-Containing Heterocyclic Frameworks

The benzylamine (B48309) moiety is a key building block for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The primary amine of 3-fluoro-5-isopropyl-benzylamine can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of diverse heterocyclic systems.

Quinazolines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. One common synthetic strategy involves the condensation of a benzylamine with a 2-amino-substituted benzaldehyde (B42025) or benzophenone. organic-chemistry.org For example, a molecular iodine-catalyzed reaction can facilitate the amination of the benzylic C-H bond in the benzylamine when reacted with a 2-aminobenzophenone, leading to the quinazoline (B50416) core. nih.gov

Applying this methodology to this compound allows for its direct incorporation into a 2-arylquinazoline framework. This reaction creates a conjugate where the substituted phenyl ring from the benzylamine is appended to the C2 position of the quinazoline scaffold. Such derivatization is a powerful tool for exploring SAR, as the substituents on the benzylamine ring can directly influence the interaction of the final molecule with its biological target.

Table 1: Hypothetical Synthesis of a Quinazoline Derivative This table illustrates a potential synthetic route for incorporating this compound into a quinazoline scaffold based on established chemical methods.

Reactant 1Reactant 2Proposed ProductRationale
2-AminobenzophenoneThis compound2-(3-Fluoro-5-isopropylbenzyl)quinazolineCondensation and oxidative cyclization to form the quinazoline core, appending the substituted benzyl (B1604629) group at the 2-position. organic-chemistry.orgnih.gov

The this compound scaffold can also be used to construct other important heterocyclic systems like isoquinolines and benzimidazoles.

Isoquinoline (B145761) Synthesis: The Bischler-Napieralski or Pictet-Spengler reactions are classic methods for isoquinoline synthesis. While these typically require a phenethylamine (B48288) derivative, modifications of this compound (e.g., acylation followed by cyclization) could be envisioned to access related structures. A more direct approach could involve the coupling of a suitable precursor with the benzylamine. For instance, methods for preparing 4-carbonylisoquinolines have been reported via the copper-catalyzed coupling of 2-halobenzylamines with β-keto esters. google.com

Benzimidazole (B57391) Synthesis: Benzimidazoles, another privileged scaffold in drug discovery, are commonly synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this context, this compound would first need to be oxidized to the corresponding aldehyde, 3-fluoro-5-isopropylbenzaldehyde. This aldehyde can then react with an o-phenylenediamine derivative under oxidative conditions to yield the desired 2-(3-fluoro-5-isopropylphenyl)benzimidazole. Alternatively, the benzylamine itself can be subjected to aminoalkylation via a Mannich reaction to form new nucleobase derivatives that can be further elaborated. uobaghdad.edu.iq

Table 2: Proposed Strategies for Heterocyclic Scaffold Incorporation This table outlines potential synthetic pathways for creating isoquinoline and benzimidazole derivatives from this compound.

Target ScaffoldProposed StrategyKey IntermediateRelevant Synthetic Methods
Isoquinoline Acylation of the amine followed by cyclodehydration.N-(3-Fluoro-5-isopropylbenzyl)acetamideBischler-Napieralski reaction
Benzimidazole Oxidation of the benzylamine to an aldehyde, followed by condensation.3-Fluoro-5-isopropylbenzaldehydePhillips condensation researchgate.net

Nucleoside analogues are fundamental in the development of antiviral and anticancer agents. nih.govumn.edu The synthesis of these complex molecules often involves the coupling of a heterocyclic base (a "nucleobase") to a sugar moiety. researchgate.net The this compound can be a precursor to a novel nucleobase. For example, following its conversion to a 2-substituted benzimidazole as described in section 4.1.2, this new heterocyclic base could be coupled with a protected sugar derivative, such as a bromo-sugar, to form a novel nucleoside analogue. uobaghdad.edu.iq The fluorine and isopropyl substituents would offer unique electronic and steric properties to the resulting nucleoside, potentially influencing its interaction with viral or cellular enzymes like polymerases or kinases. This de novo synthesis approach allows for the creation of diverse libraries of compounds for biological screening. nih.gov

Modification of the Isopropyl Substituent for Structural Variation

The isopropyl group at the 5-position of the benzylamine ring is a key feature that can be modified to fine-tune the molecule's properties. The isopropyl group is a lipophilic substituent that can engage in van der Waals interactions within the hydrophobic pockets of target proteins. However, it can also be a site of metabolic oxidation. Therefore, replacing or modifying this group is a common strategy in lead optimization. ncert.nic.in

One effective strategy is bioisosteric replacement, where the isopropyl group is swapped with another group of a similar size or electronic character to improve properties while retaining biological activity. cambridgemedchemconsulting.com A common bioisostere for the isopropyl group is the cyclopropyl (B3062369) group. beilstein-journals.orgdrugdesign.org This change introduces conformational rigidity and can enhance metabolic stability without significantly altering the steric profile. Other potential replacements include different alkyl groups or halogenated groups like trifluoromethyl (CF₃), which can drastically alter electronic properties and metabolic stability. cambridgemedchemconsulting.comnih.gov

Table 3: Bioisosteric Replacements for the Isopropyl Group This interactive table details potential modifications to the isopropyl substituent and the scientific rationale behind each change.

Original GroupBioisosteric ReplacementRationale for ModificationPotential Impact
Isopropyl CyclopropylIncreases metabolic stability by removing a potential site of oxidation; introduces conformational rigidity. beilstein-journals.orgdrugdesign.orgImproved pharmacokinetic profile.
Isopropyl tert-ButylIncreases steric bulk to probe the size of the binding pocket.Enhanced binding affinity or selectivity.
Isopropyl Trifluoromethyl (CF₃)Acts as a metabolically stable lipophilic group; strongly electron-withdrawing. cambridgemedchemconsulting.comIncreased metabolic stability; altered electronic interactions.
Isopropyl OxetanylCan improve aqueous solubility and act as a hydrogen bond acceptor. beilstein-journals.orgImproved physicochemical properties for better bioavailability.

Strategic Fluorine Placement and Bioisosteric Considerations

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.gov The placement of the fluorine atom at the 3-position (meta-position) on the benzylamine ring is a deliberate design choice.

Placing fluorine at a metabolically vulnerable position on an aromatic ring can block cytochrome P450-mediated hydroxylation, thereby increasing the metabolic stability and half-life of the compound. cambridgemedchemconsulting.com Furthermore, as a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of the nearby benzylic amine, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, cell permeability, and binding to the target. Fluorine is also considered a bioisostere of a hydrogen atom due to its small van der Waals radius, allowing it to replace hydrogen without causing significant steric clashes while profoundly altering electronic properties. uomustansiriyah.edu.iq

Table 4: Rationale for Fluorine Placement at the 3-Position This table summarizes the key advantages of incorporating a fluorine atom at the meta-position of the benzyl ring.

PropertyEffect of 3-Fluoro SubstitutionScientific RationaleCitation
Metabolic Stability IncreasedBlocks potential sites of aromatic oxidation by metabolic enzymes. cambridgemedchemconsulting.com
Basicity (pKa) DecreasedThe strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, lowering its basicity. cambridgemedchemconsulting.com
Binding Affinity Can be enhancedCan form favorable orthogonal multipolar interactions (e.g., with backbone amides) or hydrogen bonds in the target's binding site. nih.gov
Lipophilicity IncreasedFluorine substitution generally increases the lipophilicity of a molecule, which can affect membrane permeability and plasma protein binding. beilstein-journals.org

Linker Design and Scaffold Extension for Molecular Complexity

The primary amine of this compound provides a convenient handle for scaffold extension through the attachment of linkers. Linker design is a critical component in the development of complex therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). wuxiapptec.comnih.gov A linker connects the benzylamine scaffold to another functional molecule, such as a cytotoxic payload, a protein-ligand, or a targeting moiety.

Length and Flexibility: Alkyl chains or polyethylene (B3416737) glycol (PEG) units are commonly used to control the distance and relative orientation between the two connected molecular entities. rsc.org

Cleavability: For applications like ADCs, cleavable linkers are often designed to release a payload under specific physiological conditions, such as the acidic environment of a tumor or in the presence of specific enzymes. wuxiapptec.com

Attachment Chemistry: The benzylamine can be readily coupled to carboxylic acid-containing linkers via amide bond formation, a robust and widely used reaction in medicinal chemistry.

By strategically designing and attaching linkers, the this compound core can be incorporated into highly complex and targeted therapeutic agents, extending its utility far beyond that of a simple small molecule. spirochem.comchemrxiv.org

Computational and Theoretical Studies on 3 Fluoro 5 Isopropyl Benzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. epstem.net For 3-Fluoro-5-isopropyl-benzylamine, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of the fluorine atom, a highly electronegative element, is expected to significantly influence the electronic properties. nih.gov It would exert a strong negative inductive effect, withdrawing electron density from the benzene (B151609) ring. nih.gov This effect, combined with the electron-donating nature of the isopropyl and benzylamine (B48309) groups, would create a unique electronic environment.

Key Predicted Electronic Properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Maps: These maps would visualize the electron-rich and electron-poor regions of the molecule. The area around the fluorine atom would likely be depicted as strongly negative (electron-rich), while the amine group's hydrogen atoms would be positive (electron-poor), indicating sites for potential intermolecular interactions.

Mulliken Atomic Charges: These calculations would quantify the partial charge on each atom, providing a more detailed picture of the charge distribution. The fluorine and nitrogen atoms would be expected to carry significant negative charges. scientific.net

A hypothetical data table summarizing the predicted outcomes of such calculations is presented below.

Computational MethodPropertyPredicted Outcome for this compound
DFT/B3LYPHOMO EnergyRelatively low due to the electron-withdrawing fluorine.
DFT/B3LYPLUMO EnergyLowered by the influence of the aromatic system and fluorine.
DFT/B3LYPHOMO-LUMO GapModerate, suggesting reasonable stability but potential for reactivity.
Electrostatic PotentialMost Negative RegionAround the fluorine atom.
Electrostatic PotentialMost Positive RegionOn the amine hydrogens.
Mulliken Charge AnalysisCharge on FluorineHighly negative.
Mulliken Charge AnalysisCharge on NitrogenNegative.

This table is illustrative and based on general principles of quantum chemistry, as specific data for this compound is not available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. researchgate.net These methods are crucial in drug discovery for identifying potential therapeutic agents. ijpsonline.comresearchgate.netnih.gov

While no specific docking studies for this compound have been reported, we can hypothesize its potential interactions based on its structural features. The benzylamine scaffold is a common motif in molecules designed to target various enzymes and receptors. nih.govresearchgate.net

Hypothetical Docking Scenario:

Target: A hypothetical enzyme with a binding pocket containing both hydrophobic and polar regions.

Binding Mode: The isopropyl group and the benzene ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The amine group could act as a hydrogen bond donor, interacting with polar residues like aspartate or glutamate. The fluorine atom could form halogen bonds or other non-covalent interactions, which are increasingly recognized for their importance in ligand binding.

Molecular dynamics simulations would further refine this static picture by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the interacting molecules.

Interaction TypeMolecular Feature of this compoundPotential Interacting Residue in a Target Protein
Hydrogen BondingAmine group (-NH2)Aspartate, Glutamate, Serine
Hydrophobic InteractionsIsopropyl group, Benzene ringLeucine, Isoleucine, Valine, Phenylalanine
Halogen BondingFluorine atomElectron-rich atoms (e.g., backbone carbonyl oxygen)

This table represents a hypothetical prediction of interactions, as no specific docking studies for this compound have been published.

Prediction of Stereoselectivity in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Since this compound is not chiral at the benzylic carbon, this section is not directly applicable in its current form. However, if a chiral center were introduced, for example by substitution at the benzylic carbon, computational methods could be employed to predict the stereochemical outcome of a reaction.

For a hypothetical chiral derivative, computational modeling could be used to:

Model Transition States: By calculating the energies of the transition states leading to the different stereoisomers, one could predict which product would be favored.

Analyze Catalyst-Substrate Interactions: In a catalyzed reaction, modeling the interactions between the catalyst, substrate, and reagents can reveal the origin of stereoselectivity.

Conformational Analysis and the Role of Fluorine's Stereoelectronic Effects

Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the key conformational variables would be the rotation around the bonds connecting the isopropyl group and the benzylamine moiety to the benzene ring.

The fluorine atom plays a significant role in influencing the conformational preferences through its stereoelectronic effects. nih.gov These effects arise from the interaction of the electrons in the C-F bond with the orbitals of the adjacent aromatic ring. beilstein-journals.org

Gauche Effect: The tendency for electronegative substituents to prefer a gauche (60°) dihedral angle rather than anti (180°) is a well-known stereoelectronic effect. This could influence the orientation of the benzylamine group relative to the fluorine atom.

Repulsive Interactions: The bulky isopropyl group and the benzylamine group will experience steric hindrance, and the molecule will adopt a conformation that minimizes these repulsive forces.

Computational methods can be used to generate a potential energy surface by calculating the energy of the molecule as a function of the rotational angles. This would identify the lowest energy (most stable) conformations.

Dihedral AngleDescriptionPredicted StabilityRationale
F-C-C-NRotation of the benzylamine groupThe preferred conformation will balance steric hindrance and stereoelectronic effects.Minimization of steric clash with the isopropyl group and potential gauche interactions.
Ring-C-C(isopropyl)Rotation of the isopropyl groupStaggered conformations will be favored over eclipsed.Minimization of torsional strain.

This table is a qualitative prediction based on general principles of conformational analysis.

Applications of 3 Fluoro 5 Isopropyl Benzylamine and Its Derivatives in Drug Discovery Research

Role as Pivotal Intermediates for Complex Bioactive Molecules

The chemical architecture of 3-Fluoro-5-isopropyl-benzylamine makes it a valuable building block for the synthesis of more complex and biologically active molecules. The benzylamine (B48309) moiety serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger, more intricate molecular frameworks. The presence of the fluorine and isopropyl substituents on the aromatic ring provides specific properties that can be advantageous in drug design.

Late-stage functionalization is a key strategy in drug discovery, enabling the diversification of complex molecules to explore structure-activity relationships (SAR) and optimize pharmacological properties. Benzylamine derivatives are frequently employed as intermediates in the synthesis of a wide range of pharmaceutical compounds. For instance, novel benzylamine derivatives have been synthesized and evaluated for their potential as anti-mycobacterium tuberculosis agents. The synthetic accessibility of the benzylamine core allows for the introduction of various substituents to modulate biological activity.

The 3-fluoro-5-isopropyl substitution pattern is particularly interesting. The fluorine atom can engage in specific interactions with biological targets and modulate the physicochemical properties of the molecule, while the isopropyl group provides a lipophilic and sterically defined substituent that can probe hydrophobic pockets in protein binding sites. This unique combination makes this compound an attractive starting material for the generation of compound libraries aimed at identifying new drug leads. The ability to readily modify the benzylamine functional group allows for the construction of diverse chemical scaffolds, highlighting its role as a pivotal intermediate in the quest for novel bioactive compounds.

Structure-Activity Relationship (SAR) Studies of Fluoro-Substituted Benzylamines

The systematic study of how chemical structure relates to biological activity is fundamental to drug discovery. For fluoro-substituted benzylamines like this compound, SAR studies provide critical insights into how the fluorine and isopropyl groups influence interactions with biological targets.

Modulation of Binding Affinity and Specificity via Fluorine Incorporation

The introduction of fluorine into a drug candidate can significantly impact its binding affinity and specificity for its target protein. nih.gov Fluorine's high electronegativity can lead to favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket. nih.gov For example, in a series of N6-benzoyladenine derivatives developed as BRD4 inhibitors, the position and nature of substituents on the benzoyl ring were found to be critical for activity, with specific substitutions leading to potent inhibition. Although not directly involving this compound, these findings underscore the principle that the placement of substituents on a phenyl ring is a key determinant of binding affinity.

In the context of this compound, the fluorine atom at the meta-position can alter the electronic distribution of the aromatic ring, influencing its interaction with the target. The isopropyl group, a bulky and lipophilic substituent, can contribute to binding by occupying a hydrophobic pocket within the target protein. The interplay between the electronic effects of the fluorine atom and the steric and hydrophobic contributions of the isopropyl group can lead to a unique binding profile, potentially enhancing both potency and selectivity. SAR studies on related fluoro-substituted benzylamines have shown that the position of the fluorine atom is crucial for activity, with meta-substitution often providing a different pharmacological profile compared to ortho or para-substitution.

Influence of Fluorine on Metabolic Stability and Membrane Permeability in Drug Candidates

A significant challenge in drug development is ensuring that a compound has favorable pharmacokinetic properties, including metabolic stability and membrane permeability. The incorporation of fluorine can be a powerful strategy to address these challenges. nih.gov Fluorine can block sites of metabolism, thereby increasing the metabolic stability and prolonging the half-life of a drug. nih.gov For instance, the replacement of a metabolically labile C-H bond with a C-F bond can prevent enzymatic degradation by cytochrome P450 enzymes.

Design of Targeted Therapeutics Utilizing Benzylamine Scaffolds (e.g., Nav1.8 Inhibitors)

The benzylamine scaffold is a common feature in a variety of targeted therapeutics. One area of significant interest is the development of inhibitors for the voltage-gated sodium channel Nav1.8, which is a key target for the treatment of pain. nih.govnih.gov Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. nih.govnih.gov

While direct evidence for the use of this compound in Nav1.8 inhibitors is not prominent in the literature, the structural features of this compound are relevant to the design of such inhibitors. Many known Nav1.8 inhibitors possess an aromatic core with various substituents that are critical for their activity and selectivity. For example, a series of 5-oxopyrrolidine-3-carboxamides have been developed as Nav1.8 inhibitors for treating pain and other disorders. nih.gov These compounds feature a substituted aromatic ring that interacts with the channel.

The this compound moiety could be incorporated into a Nav1.8 inhibitor scaffold to probe the binding site and potentially enhance potency and selectivity. The fluorine atom could form key interactions with the receptor, while the isopropyl group could occupy a hydrophobic pocket. The development of selective Nav1.8 inhibitors is a major goal in pain research, and novel building blocks like this compound could contribute to the design of the next generation of non-opioid analgesics.

Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Scaffold hopping and bioisosteric replacement are powerful strategies employed during this phase. nih.gov

Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a chemically different one while maintaining its biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. The this compound scaffold could serve as a novel replacement for other aromatic amines in known drug classes, potentially leading to compounds with altered pharmacological profiles.

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, resulting in a new compound with similar biological activity. nih.gov The fluorine atom in this compound can be considered a bioisostere of a hydrogen atom or a hydroxyl group, but with distinct electronic properties. Similarly, the isopropyl group can be a bioisostere for other alkyl groups or even a cyclopropyl (B3062369) ring.

In lead optimization, a medicinal chemist might systematically replace parts of a lead molecule with fragments like this compound to explore new chemical space and improve drug-like properties. For example, if a lead compound contains a simple benzylamine, replacing it with this compound could enhance metabolic stability and binding affinity due to the properties of the fluorine and isopropyl groups. These strategies are integral to modern drug design and highlight the potential utility of specifically substituted building blocks like this compound.

Advanced Analytical Methodologies for 3 Fluoro 5 Isopropyl Benzylamine Research

Spectroscopic Characterization Techniques (NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation of "3-Fluoro-5-isopropyl-benzylamine". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide detailed information about the molecular framework and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers insights into the carbon-hydrogen framework of a molecule. For "this compound", ¹H NMR and ¹³C NMR would be standard. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the isopropyl group, the benzylamine (B48309) moiety, and the substitution pattern on the aromatic ring. The fluorine atom would further influence the chemical shifts of nearby protons, providing additional structural confirmation. While specific data for "this compound" is not publicly available, analogous data for N-isopropylbenzylamine shows characteristic signals for the isopropyl and benzyl (B1604629) protons.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound", the molecular ion peak would confirm its molecular weight. The fragmentation pattern can provide evidence for the presence of the benzyl and isopropyl groups. In studies of the related compound N-isopropylbenzylamine, electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion [M+H]⁺ at m/z 150. The product ion spectrum from MS/MS analysis reveals major fragments at m/z 91 and 58, corresponding to the tropylium (B1234903) ion and the isopropylamine (B41738) fragment, respectively. Electron ionization (EI) mass spectrometry of N-isopropylbenzylamine also provides a characteristic fragmentation pattern.

Technique Application for this compound Analogous Data for N-isopropylbenzylamine
¹H NMR- Confirmation of isopropyl and benzyl protons- Elucidation of aromatic substitution pattern- Signals for aromatic, benzylic, methine, and methyl protons
¹³C NMR- Determination of the number of unique carbon atoms- Characteristic peaks for aromatic and aliphatic carbons
ESI-MS/MS- Determination of molecular weight- Identification of characteristic fragments- Precursor Ion: [M+H]⁺ = 150- Product Ions: m/z 91, 58
GC-EI-MS- Analysis of volatile samples- Provides a fragmentation fingerprint- Characteristic fragmentation pattern for identification

Chromatographic Separation and Quantitative Analysis (LC/MS, GC/MS)

Chromatographic techniques are essential for separating "this compound" from complex mixtures and for its quantitative analysis. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its derivatives.

Liquid Chromatography/Mass Spectrometry (LC/MS) is a highly sensitive and selective method for the analysis of non-volatile compounds. An LC-MS/MS method developed for the simultaneous determination of methamphetamine and its isomer N-isopropylbenzylamine demonstrates the utility of this technique. This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer, coupled with positive electrospray ionization and multiple reaction monitoring (MRM) for detection. Such an approach could be adapted for the analysis of "this compound", offering excellent linearity, low limits of detection (LLOD), and quantification (LLOQ).

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the chromatographic properties of amines. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) identifies GC-MS as a Category A technique due to its ability to provide structural information from the mass spectrum. A GC-MS method would be suitable for the purity assessment and quantification of "this compound".

Parameter LC-MS/MS Method for N-isopropylbenzylamine Potential Application for this compound
Column Agilent Poroshell 120 SB-C18 (4.6 × 100 mm, 2.7 μm)Similar reversed-phase column
Mobile Phase Acetonitrile and 20 mM ammonium acetate with 0.1% formic acid (80:20, v/v)Optimization of mobile phase composition may be required
Flow Rate 0.40 mL/minTo be optimized for best separation
Detection Positive ESI-MS/MS in MRM modeSimilar detection mode would likely be effective
Linearity 0.51 ng/mL - 51 ng/mLExpected to have a wide linear range
LLOD 0.1 ng/mLHigh sensitivity is anticipated
LLOQ 0.3 ng/mLPrecise quantification at low levels

X-ray Diffraction for Crystalline State Structure Elucidation of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While "this compound" itself may be a liquid or oil at room temperature, it can be converted into crystalline derivatives, such as salts (e.g., hydrochloride, hydrobromide) or amides, for structural analysis.

Q & A

Q. Critical Parameters :

  • Temperature control during alkylation (≤0°C) reduces polyalkylation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.
Step Reagents/Conditions Yield Range
FluorinationSelectfluor®, pH 7.5, 60°C65-75%
AlkylationAlCl₃, isopropyl chloride, 0°C50-60%
AminationNaBH₃CN, MeOH, rt70-85%

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic protons due to meta-F).
    • ¹³C NMR : Confirm isopropyl group integration (δ ~22-25 ppm for CH₃, δ ~33 ppm for CH) .
  • FT-IR : Detect NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Note : Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) resolves ambiguities in aromatic splitting .

Advanced: How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts?

Methodological Answer:
Discrepancies often arise from solvent effects, steric hindrance, or dynamic processes. Steps to address:

Solvent Calibration : Compare experimental shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for polarity differences.

DFT Calculations : Use Gaussian or ORCA to model molecular geometry and predict shifts, adjusting for solvent dielectric constant .

Variable-Temperature NMR : Identify conformational flexibility (e.g., hindered rotation of isopropyl groups) causing averaged signals.

Example : A downfield shift in NH₂ protons may indicate hydrogen bonding with trace solvents; drying over molecular sieves prior to analysis mitigates this .

Advanced: What experimental design strategies optimize reaction conditions for scaled synthesis?

Methodological Answer:
Use a Design of Experiments (DoE) approach:

Factors : Temperature, catalyst loading, solvent polarity.

Response Variables : Yield, purity (HPLC), reaction time.

Analysis : Pareto charts identify dominant factors; contour plots optimize interactions (e.g., AlCl₃ concentration vs. temperature).

Case Study : Increasing AlCl₃ from 1.2 to 1.5 equivalents improved alkylation yield by 12% but required stricter temperature control (−10°C) to avoid side products .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies :

Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

Light Exposure : Use ICH Q1B guidelines (UV/vis light, 1.2 million lux hours).

Oxidative Stability : Add radical scavengers (e.g., BHT) to assess susceptibility.

Key Finding : this compound degrades ≤5% under inert (N₂) storage at −20°C, but forms fluorinated byproducts in humid conditions .

Advanced: How can computational modeling predict biological activity or reactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., amine-binding GPCRs).
  • DFT for Reactivity : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization.
  • MD Simulations : Assess solvation dynamics and membrane permeability (e.g., logP prediction via COSMO-RS) .

Limitation : Predictions require experimental validation (e.g., enzyme inhibition assays).

Basic: What are best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Line Techniques : For moisture-sensitive steps (e.g., AlCl₃-mediated alkylation), use inert gas (Ar/N₂) purging.
  • Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge trace water.
  • Quenching Protocol : Slowly add reactions to ice-cold NH₄Cl solution to avoid exothermic side reactions .

Advanced: What strategies address low yields in reductive amination steps?

Methodological Answer:

  • Catalyst Screening : Compare NaBH₃CN vs. Pd/C hydrogenation; the latter avoids cyanide byproducts but requires high-pressure equipment.
  • pH Optimization : Maintain pH 6-7 (acetic acid buffer) to balance amine protonation and borohydride activity.
  • Workflow : Extract unreacted starting materials with diethyl ether before purification .

Data Insight : Switching to Pd/C increased yields from 70% to 88% but extended reaction time to 24 hours.

Basic: How to validate purity for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min); ensure ≥95% purity.
  • Elemental Analysis : Confirm C, H, N, F content within 0.3% of theoretical values.
  • Chiral Purity : If applicable, use chiral columns (e.g., Chiralpak IA) to detect enantiomeric excess .

Advanced: What mechanistic insights explain unexpected fluorination byproducts?

Methodological Answer:

  • Radical Pathways : Use ESR spectroscopy to detect fluorine radicals under high-temperature conditions.
  • Isotope Labeling : Synthesize ¹⁸F-labeled analogs to trace regioselectivity.
  • Computational Mapping : Identify transition states for competing fluorination pathways (ortho vs. para) .

Example : Competing ipso substitution at the isopropyl group can occur if AlCl₃ is undercharged; stoichiometric adjustments reduce this by 90% .

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